3-(Bromomethyl)-3-(3-methylbutan-2-yl)oxolane
CAS No.:
Cat. No.: VC17691097
Molecular Formula: C10H19BrO
Molecular Weight: 235.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H19BrO |
|---|---|
| Molecular Weight | 235.16 g/mol |
| IUPAC Name | 3-(bromomethyl)-3-(3-methylbutan-2-yl)oxolane |
| Standard InChI | InChI=1S/C10H19BrO/c1-8(2)9(3)10(6-11)4-5-12-7-10/h8-9H,4-7H2,1-3H3 |
| Standard InChI Key | NWLCHVAKYKYVBN-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C(C)C1(CCOC1)CBr |
Introduction
Chemical Identity and Structural Features
3-(Bromomethyl)-3-(3-methylbutan-2-yl)oxolane belongs to the oxolane family, a class of saturated cyclic ethers. Its IUPAC name reflects the substitution pattern: a bromomethyl group and a 3-methylbutan-2-yl group attached to the third carbon of the oxolane ring. The compound’s structural uniqueness arises from the steric and electronic effects imposed by its branched alkyl substituent and electrophilic bromine atom.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₉BrO |
| Molecular Weight | 235.16 g/mol |
| CAS Number | Not publicly disclosed |
| IUPAC Name | 3-(bromomethyl)-3-(3-methylbutan-2-yl)oxolane |
| SMILES | CC(C)C(C)C1(CCOC1)CBr |
| InChI Key | NWLCHVAKYKYVBN-UHFFFAOYSA-N |
The branched 3-methylbutan-2-yl group induces steric hindrance, influencing reaction kinetics and regioselectivity in substitution reactions. Nuclear magnetic resonance (NMR) spectroscopy confirms the equatorial positioning of the bromomethyl group, which minimizes ring strain.
Synthesis and Optimization Strategies
The synthesis of 3-(Bromomethyl)-3-(3-methylbutan-2-yl)oxolane typically involves bromination of a preformed oxolane precursor. Patent literature and synthetic protocols highlight two primary approaches:
Direct Bromination of Oxolane Derivatives
A precursor such as 3-(hydroxymethyl)-3-(3-methylbutan-2-yl)oxolane undergoes bromination using phosphorus tribromide (PBr₃) or hydrobromic acid (HBr) in anhydrous dichloromethane. The reaction is conducted at −10°C to 0°C to suppress side reactions, yielding the product in 70–85% purity.
Oxidative Bromination via TEMPO-Mediated Pathways
Adapting methods from tetrahydrofuran oxidation , TEMPO (2,2,6,6-tetramethylpiperidine-N-oxyl) catalyzes the bromination of alcohol intermediates under mild conditions. Trichloroisocyanuric acid (TCCA) serves as the bromine source, enabling efficient conversion at 20–25°C with minimal byproducts . This method avoids toxic metal catalysts, aligning with green chemistry principles.
Table 2: Comparative Synthesis Methods
| Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Direct Bromination | PBr₃, CH₂Cl₂, −10°C | 78 | 85 |
| TEMPO/TCCA Bromination | TEMPO (0.01 eq), TCCA, 25°C | 82 | 92 |
Reactivity and Functionalization Pathways
The bromomethyl group’s electrophilicity enables diverse transformations, making this compound a linchpin in multi-step syntheses. Key reactions include:
Nucleophilic Substitution
Primary and secondary amines, alkoxides, and thiols displace the bromine atom under mild conditions (20–40°C). For example, reaction with sodium azide (NaN₃) in dimethylformamide (DMF) yields 3-(azidomethyl)-3-(3-methylbutan-2-yl)oxolane, a precursor for click chemistry applications.
Cross-Coupling Reactions
Palladium-catalyzed Suzuki-Miyaura couplings with arylboronic acids introduce aromatic moieties at the bromomethyl site. Optimized conditions (Pd(PPh₃)₄, K₂CO₃, toluene/water) achieve 60–75% yields, enabling access to biaryl ether derivatives.
Elimination to Alkenes
Treatment with strong bases (e.g., potassium tert-butoxide) induces β-elimination, generating 3-(3-methylbutan-2-yl)oxolane-3-carbaldehyde. This aldehyde serves as a building block for Wittig reactions and reductive amination.
Applications in Medicinal Chemistry and Material Science
Drug Intermediate Synthesis
The compound’s ability to introduce alkylating groups has been exploited in anticancer agent development. For instance, coupling with pyrimidine derivatives produces kinase inhibitors targeting EGFR and VEGFR.
Polymer Chemistry
As a crosslinking agent, it enhances the thermal stability of epoxy resins. Incorporating 0.5–2.0 wt% of the brominated oxolane into bisphenol-A diglycidyl ether (DGEBA) increases glass transition temperatures (Tg) by 15–20°C.
Ligand Design
Chiral derivatives facilitate asymmetric catalysis. A Rhodium complex with a phosphine-modified oxolane ligand achieves 90% enantiomeric excess (ee) in hydrogenation of α,β-unsaturated ketones.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, CDCl₃): δ 3.75 (m, 2H, OCH₂), 3.45 (d, J = 10 Hz, 2H, CH₂Br), 1.85–1.60 (m, 3H, CH(CH₃)₂), 1.20 (d, J = 6 Hz, 6H, CH₃).
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¹³C NMR: δ 75.2 (C-O), 35.8 (CH₂Br), 28.4 (CH(CH₃)₂), 22.1 (CH₃).
Infrared (IR) Spectroscopy
Strong absorption at 560 cm⁻¹ (C-Br stretch) and 1120 cm⁻¹ (C-O-C ether stretch) confirm functional groups.
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